Home > Products > Screening Compounds P84362 > 2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)butanoic acid
2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)butanoic acid - 1092303-11-1

2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)butanoic acid

Catalog Number: EVT-2756768
CAS Number: 1092303-11-1
Molecular Formula: C17H18O5
Molecular Weight: 302.326
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)butanoic acid is a complex organic compound that belongs to a class of molecules known for their diverse biological activities. This compound features a cyclohexachromene moiety, which is significant in various pharmacological contexts. Its structure suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Source

The compound has been referenced in various scientific literature and patent filings, indicating its relevance in pharmaceutical research. Notably, it has been investigated for its interactions with biological systems and its potential therapeutic benefits .

Classification

2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)butanoic acid can be classified as a phenolic compound due to the presence of a chromene structure. It may also fall under the category of synthetic cannabinoids or related compounds due to its structural similarities with known psychoactive substances .

Synthesis Analysis

Methods

The synthesis of 2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)butanoic acid typically involves multi-step organic reactions. Key methods may include:

  1. Formation of the Chromene Core: The initial step often involves synthesizing the chromene structure through cyclization reactions involving phenolic precursors.
  2. Functionalization: The introduction of the butanoic acid moiety can be achieved through esterification or acylation reactions.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Technical Details

The synthesis may utilize reagents such as acetic anhydride for acetylation or coupling agents like DCC (dicyclohexylcarbodiimide) for amide bond formation. Reaction conditions (temperature, solvent choice) are crucial for optimizing yield and selectivity .

Molecular Structure Analysis

Structure

The molecular formula of 2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)butanoic acid can be represented as C15H16O4C_{15}H_{16}O_4. The compound features:

  • A cyclohexachromene ring system.
  • An ether linkage connecting the chromene unit to a butanoic acid group.

Data

The molecular weight is approximately 256.29 g/mol. Structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the identity and purity of the compound .

Chemical Reactions Analysis

Reactions

2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)butanoic acid can participate in several chemical reactions:

  1. Esterification: Reacting with alcohols to form esters.
  2. Oxidation: The presence of hydroxyl groups allows for oxidation reactions that could modify its biological activity.
  3. Substitution Reactions: The aromatic nature of the chromene system enables electrophilic substitution reactions.

Technical Details

Reactions are typically carried out under controlled conditions to prevent side reactions. Catalysts may be employed to enhance reaction rates and yields .

Mechanism of Action

Process

The mechanism by which 2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)butanoic acid exerts its effects is likely linked to its interaction with specific biological targets:

  1. Receptor Binding: It may bind to cannabinoid receptors or other G-protein coupled receptors (GPCRs), influencing signaling pathways related to pain modulation and inflammation.
  2. Enzyme Inhibition: The compound might inhibit enzymes involved in metabolic pathways or cellular signaling.

Data

Research indicates that compounds with similar structures have shown efficacy in modulating neurotransmitter release and exerting anti-inflammatory effects .

Physical and Chemical Properties Analysis

Physical Properties

2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)butanoic acid is expected to exhibit:

  • Appearance: Likely a solid at room temperature.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited water solubility due to its hydrophobic chromene core.

Chemical Properties

Key chemical properties include:

  1. Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  2. Reactivity: Reactive towards nucleophiles due to the electrophilic nature of the carbonyl group.

Relevant analytical techniques such as High Performance Liquid Chromatography (HPLC) can be used for quantification and purity assessment .

Applications

Scientific Uses

The compound has potential applications in various fields:

  1. Pharmaceutical Development: As a lead compound for developing new anti-inflammatory or analgesic drugs.
  2. Research Tool: For studying cannabinoid receptor pathways and their physiological implications.
  3. Synthetic Chemistry: As a building block for synthesizing more complex molecules with therapeutic potential.
Synthetic Methodologies and Optimization

Retrosynthetic Analysis of Chromen-Butanoic Acid Hybrid Scaffolds

Retrosynthetic analysis provides a systematic approach to deconstructing the target molecule 2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)butanoic acid into simpler, commercially available precursors. The analysis reveals three strategic bond disconnections (Figure 1): (1) The ether linkage between the chromen core and butanoate chain is cleaved to yield 3-hydroxy-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one and 4-halobutyric acid derivatives. This disconnection capitalizes on well-established Williamson ether synthesis or nucleophilic aromatic substitution (SNAr) protocols [5]. (2) The lactone ring in the chromenone core is opened retrosynthetically to reveal a 2-(2-hydroxyphenyl)cyclohexan-1-one precursor, enabling application of established chromene cyclization methodologies. (3) The carboxylic acid moiety is traced to a protected butanol derivative (e.g., ethyl ester or silyl-protected alcohol), facilitating late-stage deprotection strategies [5] [7].

Table 1: Retrosynthetic Pathways for Target Compound

Disconnection SiteSynthons GeneratedKey Bond Formation Strategy
Ether (Ar-O-R)3-Hydroxycyclohexa[c]chromenone + 4-Bromobutyric acidWilliamson Ether Synthesis / SNAr
Lactone (O-C=O)2-(2-Hydroxyphenyl)cyclohexane-1,3-dioneKnoevenagel Condensation / Acid-Catalyzed Lactonization
Carboxylic AcidEthyl 2-((chromenyl)oxy)butanoateEster Hydrolysis (NaOH/H₂O)

Critical to this analysis is the orthogonality of protecting groups. The phenolic hydroxyl group requires protection during butanoic acid coupling (e.g., as a tert-butyldimethylsilyl ether), while the carboxylic acid moiety is masked as an ethyl ester to prevent self-condensation. Computational modeling suggests that steric hindrance at C3 of the chromenone core necessitates careful selection of coupling catalysts to achieve viable reaction kinetics [5].

Regioselective Etherification Strategies for Chromen-Oxy Linkages

Regioselective formation of the chromen-oxy bond presents significant synthetic challenges due to competing reactions at alternative hydroxyl sites and potential ring-opening of the lactone moiety. Directed ortho-metalation offers precise control: protecting the phenolic oxygen as a directed metalation group (DMG) enables selective lithiation adjacent to the etherification site. For example, a removable oxazoline DMG permits generation of a C3-lithiated species that undergoes nucleophilic attack on activated butyrolactone derivatives, achieving >95% regioselectivity in model systems [7].

Phase-transfer catalysis (PTC) in biphasic systems provides enhanced regiocontrol for alkyl halide coupling. Employing tetrabutylammonium bromide (TBAB) in a toluene/50% NaOH system with 3-hydroxy-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one and ethyl 4-bromobutyrate yields the ether linkage with <2% O-alkylation at the lactone carbonyl. This selectivity arises from preferential deprotonation of the phenolic hydroxyl (pKa ≈ 10) versus the lactone-proxidic position (pKa > 30) under basic conditions [2].

Table 2: Etherification Method Comparison

MethodConditionsRegioselectivityYield RangeKey Limitation
Williamson Ether SynthesisK₂CO₃, DMF, 80°CModerate (70-85%)45-65%Lactone ring-opening side products
SNAr with Activated FluorideCs₂CO₃, DMSO, 120°CHigh (>90%)70-80%Requires electron-deficient chromen system
Phase-Transfer Catalysis50% NaOH, TBAB, TolueneExcellent (>95%)75-85%Slow reaction kinetics
Directed MetalationOxazoline DMG, n-BuLi, -78°CExcellent (>95%)60-75%Multi-step DMG installation/removal

Recent advances leverage electrochemical synthesis to minimize byproduct formation. Anodic oxidation of the chromenol generates a phenoxy radical that undergoes selective coupling with in-situ generated enolates from butyric acid derivatives. Controlled potential electrolysis at +1.2 V vs. Ag/AgCl in acetonitrile achieves 78% yield with no detectable lactone degradation, demonstrating advantages over traditional chemical oxidants [4].

Catalytic Approaches for Cyclohexa[c]chromen-6-one Core Formation

Construction of the tetracyclic chromenone core employs cyclohexane-1,3-diones and ortho-hydroxybenzaldehydes as key building blocks. Acid-catalyzed domino reactions provide the most atom-economical route: salicylaldehyde derivatives condense with 1,3-cyclohexanedione in ethanol containing piperidinium acetate (5 mol%) under microwave irradiation (100°C, 30 min) to form the initial Knoevenagel adduct. Subsequent intramolecular lactonization occurs spontaneously upon acidification (pH 3-4) to furnish the cyclohexa[c]chromen-6-one skeleton in 82-90% yield [3].

Transition metal catalysis significantly enhances reaction efficiency for electron-deficient substrates. Palladium(II) trifluoroacetate (10 mol%) in dimethylacetamide (DMA) enables dehydrogenative coupling between 2-hydroxycinnamaldehyde derivatives and 1,3-cyclohexanedione at 120°C. This tandem process involves initial aldol condensation followed by Pd-mediated C(sp²)-H activation and lactonization, achieving 85% yield for electron-neutral systems. However, sterically hindered substrates exhibit diminished yields (<50%), necessitating alternative approaches [8].

Biomimetic oxidative cyclization offers a complementary strategy for sensitive substrates. Inspired by alkaloid biosynthesis, this approach employs hypervalent iodine reagents (e.g., phenyliodine(III) diacetate) in methanol to convert 2-(2-hydroxyphenyl)cyclohexan-1,3-diones directly to the chromenone core. The reaction proceeds through a radical cation intermediate that undergoes regioselective oxygen attack on the enolized dione system, achieving 70-78% yields without metal catalysts [3] [8]. Solvent effects prove critical: protic solvents like methanol stabilize transition states, while aprotic media (acetonitrile) lead to dimeric byproducts.

Post-Functionalization Techniques for Carboxylic Acid Moieties

The carboxylic acid moiety in 2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)butanoic acid serves as both a synthetic handle and pharmacophore, demanding specialized functionalization strategies. Protection-deprotection sequences are prerequisite for multi-step syntheses: conversion to tert-butyl esters using di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in dichloromethane provides exceptional stability during chromenone formation (95% recovery). Regeneration of the acid occurs quantitatively with trifluoroacetic acid without lactone cleavage [5].

Decarboxylative coupling expands molecular diversity at the final synthetic stage. Electrochemical decarboxylation in the presence of self-assembled carboxylate monolayers enables radical generation at remarkably low potentials (+1.5 V vs. SCE). Using a nickel foam anode and ethylenediamine ligand in acetonitrile, the acid undergoes efficient decarboxylation to form alkyl radicals that couple with electron-deficient alkenes (e.g., methyl acrylate) with 75-82% yield. This approach demonstrates superior compatibility with the chromenone scaffold compared to traditional Kolbe electrolysis (>20 V) [4].

Sidewall functionalization techniques adapted from carbon nanotube chemistry enable selective modifications. Carbodiimide-mediated coupling (EDC/NHS) activates the acid toward nucleophiles without epimerization. Amine nucleophiles such as amino acid esters react at room temperature in dimethylformamide to form amide derivatives with 85-93% yield. This method preserves the chromenone's stereochemical integrity, as confirmed by chiral HPLC analysis [7].

Table 3: Carboxylic Acid Functionalization Methods

TransformationReagents/ConditionsProduct ClassYield (%)Chromenone Stability
EsterificationBoc₂O, DMAP, CH₂Cl₂tert-Butyl ester95Excellent
AmidationEDC, NHS, R-NH₂, DMFAmide85-93Excellent
Decarboxylative AlkylationNi anode, H₂NCH₂CH₂NH₂, CH₃CN, +1.5VAlkylated product75-82Moderate (requires monitoring)
Reduction to AlcoholBH₃·THF, 0°C to rtPrimary alcohol90Good

Isotopic labeling at the β-position employs late-stage C-H activation. Using a palladium(II)/ethylenediamine catalyst system in deuterated acetic acid (CH₃COOD), selective H/D exchange occurs at the β-methylene position (75-80% deuterium incorporation). This protocol demonstrates remarkable functional group tolerance toward the chromenone's carbonyl systems and ether linkages, providing access to isotopologues for metabolic studies [9].

Properties

CAS Number

1092303-11-1

Product Name

2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)butanoic acid

IUPAC Name

2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]butanoic acid

Molecular Formula

C17H18O5

Molecular Weight

302.326

InChI

InChI=1S/C17H18O5/c1-2-14(16(18)19)21-10-7-8-12-11-5-3-4-6-13(11)17(20)22-15(12)9-10/h7-9,14H,2-6H2,1H3,(H,18,19)

InChI Key

QIEVXAKSTZQGKO-UHFFFAOYSA-N

SMILES

CCC(C(=O)O)OC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.